molecular formula C15H14N6O2 B2587788 9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-31-6

9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2587788
CAS No.: 921530-31-6
M. Wt: 310.317
InChI Key: RKDMBVXZXVBXQK-UHFFFAOYSA-N
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Description

Triazolothiadiazines are a class of heterocyclic compounds that are of prime importance due to their extensive therapeutic uses . They are made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds have a wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of triazolothiadiazines involves various synthetic approaches . For instance, one method involves the cyclocondensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .


Molecular Structure Analysis

Triazolothiadiazines have a core structure that can make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolothiadiazines include aromatic nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one compound, 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a] quinoxaline-1-amine, has a melting point of 210–212°C .

Scientific Research Applications

Heterocyclic Chemistry and Antiviral Agents

In heterocyclic chemistry, compounds similar to 9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione are explored for their potential in designing antiviral agents. These compounds' interactions with heavy metals, due to their N-bridged purine analogue ligands, are of significant biological and environmental importance (Fettouhi et al., 1996).

Synthesis and Antibacterial Evaluation

The synthesis of compounds related to this compound and their subsequent screening for antibacterial activity have been studied. These synthesized compounds show potential in combating bacterial infections (Govori, 2017).

Coordination Chemistry

The interaction of similar purine derivatives with divalent cations in aqueous media has been explored. This research helps in understanding the second coordination sphere in metal complexes, which is significant in coordination chemistry and potentially in drug development (Maldonado et al., 2009).

Anticancer, Anti-HIV, and Antimicrobial Activities

Research into derivatives of triazolo[4,3-e]purine has revealed promising results in anticancer, anti-HIV-1, and antimicrobial activities. These compounds have shown considerable activity against various cancer cell lines, moderate anti-HIV-1 activity, and notable antimicrobial effects against different bacterial strains (Ashour et al., 2012).

Purine Analogues in Medicinal Chemistry

Purine analogues, including triazolo[4,3-e]purine derivatives, are crucial in medicinal chemistry for drug design. They serve as scaffolds for constructing new therapeutic agents, especially in areas involving purinergic regulation or purine metabolism (Lim & Dolzhenko, 2014).

Mechanism of Action

While the specific mechanism of action for “9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is not available, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The future directions in the field of triazolothiadiazines involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

5-ethyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-3-20-10-12(22)16-15(23)19(2)13(10)21-11(17-18-14(20)21)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDMBVXZXVBXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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